8-Chloro-1,6-naphthyridine
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Overview
Description
8-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with 30% ammonium hydroxide in a mixture of dimethylformamide and water under stirring conditions . Another method includes cobalt-catalyzed cross-couplings of halogenated naphthyridines with alkyl- and arylmagnesium halides or arylzinc halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-couplings and eco-friendly solvents like water is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl- and arylmagnesium halides, arylzinc halides.
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
8-Chloro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Chloro-1,6-naphthyridine include:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro substituent enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5ClN2 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
8-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H5ClN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |
InChI Key |
HXSUSGKSXGJNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)Cl |
Origin of Product |
United States |
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